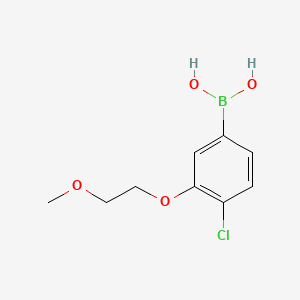

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

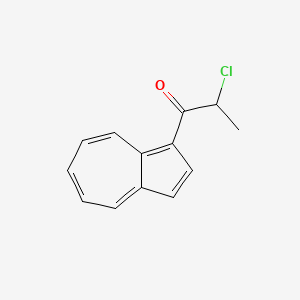

“(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid” is a chemical compound . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .

Molecular Structure Analysis

The molecular formula of this compound is CHBClO . The average mass is 186.401 Da and the monoisotopic mass is 186.025497 Da .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The density is approximately 1.3±0.1 g/cm^3 . The boiling point is 341.7±52.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C .Aplicaciones Científicas De Investigación

Fluorescence Quenching Studies

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid and its derivatives have been studied for their fluorescence quenching properties. Research demonstrates that these compounds exhibit a negative deviation from the Stern–Volmer equation when quenched by aniline in alcohols. This deviation is attributed to the existence of different conformers of the solutes in the ground state, influenced by the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments. This suggests potential applications in chemical sensing and analysis (Geethanjali et al., 2015).

Synthesis of Diversified Isoquinolines

In the context of organic synthesis, derivatives of (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid have been used in ligand-free, microwave-assisted, palladium-catalyzed Suzuki coupling reactions. This method has been reported for the synthesis of diversified 1,3-disubstituted isoquinolines, showcasing the potential of these compounds as intermediates in the synthesis of complex organic molecules (Prabakaran et al., 2012).

Formation of Tetraarylpentaborates

The compound has been involved in the formation of tetraarylpentaborates through reactions with aryloxorhodium complexes. These reactions have led to the formation of cationic rhodium complexes with new tetraarylpentaborates, indicating the compound's utility in creating complex boron-based structures with potential applications in catalysis and material science (Nishihara et al., 2002).

Development of Multifunctional Compounds

Research on derivatives of (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid has focused on the development of multifunctional compounds by introducing aminophosphonic acid groups into boronic acids. These compounds exhibit interesting structural properties and are linked through hydrogen bonds, indicating potential applications in areas such as medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

[4-chloro-3-(2-methoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKODDSMRUVJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCCOC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681702 |

Source

|

| Record name | [4-Chloro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid | |

CAS RN |

1256355-00-6 |

Source

|

| Record name | [4-Chloro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

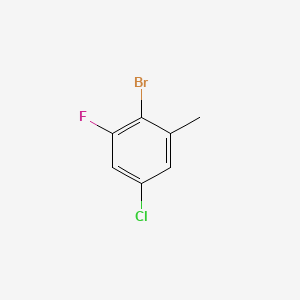

![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)